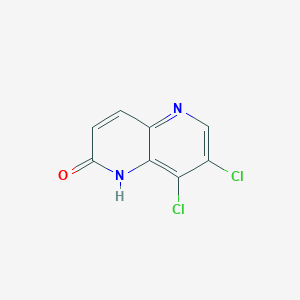
7,8-Dichloro-1,5-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dicloro-1,5-naftiridin-2(1H)-ona es un compuesto químico que pertenece a la familia de las naftiridinas. Las naftiridinas son compuestos aromáticos heterocíclicos que contienen átomos de nitrógeno en su estructura cíclica. Este compuesto particular se caracteriza por la presencia de dos átomos de cloro en las posiciones 7ª y 8ª y un grupo cetona en la posición 2ª.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7,8-Dicloro-1,5-naftiridin-2(1H)-ona típicamente involucra reacciones orgánicas de varios pasos. Un método común incluye la cloración de 1,5-naftiridina seguida de oxidación para introducir el grupo cetona. Los reactivos y las condiciones específicas pueden variar, pero los reactivos comunes incluyen gas cloro o N-clorosuccinimida para la cloración y agentes oxidantes como permanganato de potasio o trióxido de cromo para la oxidación.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían versiones a gran escala de los métodos de síntesis de laboratorio, con optimizaciones para el rendimiento, la pureza y la rentabilidad. Se podrían emplear reactores de flujo continuo y sistemas automatizados para garantizar una producción constante.
Análisis De Reacciones Químicas
Tipos de reacciones
7,8-Dicloro-1,5-naftiridin-2(1H)-ona puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: Una mayor oxidación puede modificar el grupo cetona u otras partes de la molécula.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: Los átomos de cloro pueden ser sustituidos por otros grupos funcionales a través de reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Metóxido de sodio, terc-butóxido de potasio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la reducción del grupo cetona produciría un alcohol, mientras que la sustitución de átomos de cloro podría introducir varios grupos funcionales como aminas o éteres.
Aplicaciones Científicas De Investigación
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas.
Biología: Posible uso en el estudio de interacciones enzimáticas o como sonda en ensayos bioquímicos.
Medicina: Investigado por sus posibles propiedades terapéuticas, como actividades antimicrobianas o anticancerígenas.
Industria: Se utiliza en la producción de productos químicos o materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 7,8-Dicloro-1,5-naftiridin-2(1H)-ona dependería de su aplicación específica. En un contexto biológico, podría interactuar con enzimas o receptores específicos, alterando su actividad. Los objetivos moleculares y las vías involucradas tendrían que identificarse a través de estudios experimentales.
Comparación Con Compuestos Similares
Compuestos similares
1,5-Naftiridina: El compuesto principal sin sustituciones de cloro.
7,8-Dibromo-1,5-naftiridin-2(1H)-ona: Estructura similar con átomos de bromo en lugar de cloro.
7,8-Dicloroquinolina: Otro compuesto heterocíclico con sustituciones de cloro.
Singularidad
7,8-Dicloro-1,5-naftiridin-2(1H)-ona es único debido a su patrón de sustitución específico y grupos funcionales, que pueden impartir propiedades químicas y biológicas distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C8H4Cl2N2O |
|---|---|
Peso molecular |
215.03 g/mol |
Nombre IUPAC |
7,8-dichloro-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C8H4Cl2N2O/c9-4-3-11-5-1-2-6(13)12-8(5)7(4)10/h1-3H,(H,12,13) |
Clave InChI |
ILHCTTKHAOHMLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)NC2=C(C(=CN=C21)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


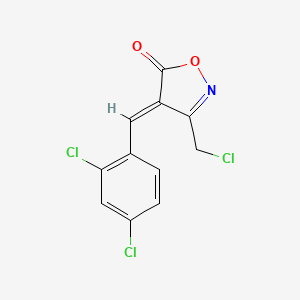
![[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11758976.png)


![[(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B11759003.png)
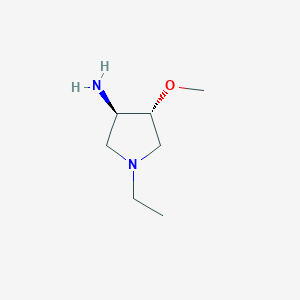
![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11759013.png)
![4-{[(tert-butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole](/img/structure/B11759019.png)
![[(3-Chlorophenyl)methyl][3-(trifluoromethoxy)propyl]amine](/img/structure/B11759023.png)

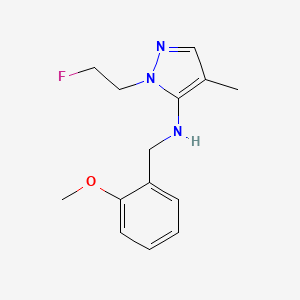

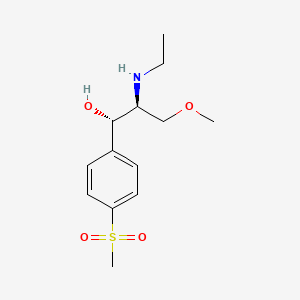
amine](/img/structure/B11759061.png)
